(2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide
Description
(2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide is a secondary amine salt characterized by three methoxy substituents on aromatic benzyl groups. Its molecular formula is C₁₇H₂₂BrNO₃, with a molecular weight of 368.27 g/mol (). The compound features a hydrobromide salt form, enhancing its stability and solubility in polar solvents. It is primarily used in pharmaceutical research, particularly in the development of ligands targeting neurotransmitter receptors (e.g., serotonin receptors) due to its structural resemblance to bioactive amines (). Key physicochemical properties include a purity of ≥95% and a solid crystalline form under standard conditions ().
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-19-15-6-4-5-13(9-15)11-18-12-14-7-8-16(20-2)10-17(14)21-3;/h4-10,18H,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVQHPCCJOEETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=CC=C2)OC)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide typically involves the reaction of 2,4-dimethoxybenzylamine with 3-methoxybenzyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol , with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including NMR , HPLC , and GC analysis, to confirm its chemical structure and purity .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or in acidic conditions.
Reduction: Reagents like or .
Substitution: Reagents such as or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
(2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide is utilized in several scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes , modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methoxy Substituent Position
- (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine Hydrobromide Molecular Formula: C₁₇H₂₂BrNO₃ (identical to the target compound). Key Difference: Methoxy groups at positions 2,3 on one benzyl ring vs. 2,4 in the target compound.
- (3-Bromo-4-methoxybenzyl)(2,3-dimethoxybenzyl)amine Molecular Formula: C₁₇H₂₀BrNO₃. Key Difference: A bromine atom at position 3 on the 4-methoxybenzyl group. Impact: Bromine’s electron-withdrawing effect alters electronic density, which may enhance electrophilic reactivity or modify interactions with hydrophobic pockets in proteins ().
Halogen-Substituted Analogues
- (4-Fluorobenzyl)(2-methoxybenzyl)amine Hydrobromide Molecular Formula: C₁₅H₁₆BrFNO. Key Difference: Fluorine substitution at position 4 on the benzyl group.
- 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine Hydrochloride Molecular Formula: C₁₈H₂₂BrNO₃·HCl. Key Difference: Ethylamine linker between the bromo-dimethoxyphenyl and 3-methoxybenzyl groups. Impact: The extended alkyl chain may enhance flexibility, allowing better accommodation in receptor binding pockets ().
Physicochemical and Pharmacological Data
Biological Activity
(2,4-Dimethoxybenzyl)(3-methoxybenzyl)amine hydrobromide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₆H₁₉BrN₂O₂
- Molecular Weight : 363.24 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water and organic solvents due to its hydrobromide salt form
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, potentially altering cellular functions.
- Gene Expression Modulation : The compound may affect gene expression, leading to changes in protein synthesis and cellular behavior.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Preliminary studies have explored the anticancer properties of this compound. In vitro experiments on human breast cancer cell lines (MCF-7) revealed the following results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
The compound induced apoptosis in cancer cells while sparing healthy cells. This selectivity suggests potential for therapeutic use in cancer treatment.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : In a controlled study, this compound was tested against a panel of microorganisms. Results indicated a broad spectrum of activity with significant inhibition rates compared to control groups.
- Anticancer Activity Investigation : A separate study assessed the compound's effects on various cancer cell lines, including prostate and lung cancers. The findings suggested that the compound could selectively target cancer cells while exhibiting minimal toxicity to normal cells.
- Structure-Activity Relationship (SAR) : Research into the SAR revealed that modifications to the methoxy groups significantly influenced biological activity. Compounds with additional methoxy substitutions exhibited enhanced potency against specific cancer types.
Comparison with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide | Similar chlorobenzyl structure | Different receptor affinities |
| (2-Chlorobenzyl)(3-methoxybenzyl)amine | Variation in chlorine position | Altered biological activity |
| (Benzyl)(3-methoxybenzyl)amine | Lacks chlorine substituent | Broader applicability but less specificity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
